molecular formula C11H14O4 B2729763 4-(3-Methoxypropoxy)benzoic acid CAS No. 946707-55-7

4-(3-Methoxypropoxy)benzoic acid

Cat. No.: B2729763
CAS No.: 946707-55-7
M. Wt: 210.229
InChI Key: CHURMVNLEIRYIC-UHFFFAOYSA-N
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Description

4-(3-Methoxypropoxy)benzoic acid (CAS: 895240-50-3 , CID: 17606908 ) is a benzoic acid derivative with a 3-methoxypropoxy substituent at the para position. Its molecular formula is C₁₁H₁₄O₄, and its structure features a linear ether chain (3-methoxypropoxy) attached to the aromatic ring (Figure 1). Key spectral data include:

  • SMILES: COCCCOC1=CC=C(C(=O)O)C=C1
  • InChIKey: CHURMVNLEIRYIC-UHFFFAOYSA-N .

The compound is synthesized via alkylation of 4-hydroxybenzoic acid with 3-methoxypropyl halides or through coupling reactions involving protected benzoic acid intermediates . It serves as a precursor or impurity in pharmaceuticals, such as Rabeprazole, where its derivatives are monitored for quality control .

Properties

IUPAC Name

4-(3-methoxypropoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-7-2-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHURMVNLEIRYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946707-55-7
Record name 4-(3-methoxypropoxy)benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxypropoxy)benzoic acid typically involves the esterification of benzoic acid derivatives with 3-methoxypropyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxypropoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-(3-Methoxypropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxypropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The carboxyl group can form hydrogen bonds with target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Chain Length

(a) 3-Methoxy-4-propoxybenzoic acid (CAS: 3535-32-8 )
  • Structure : Methoxy at position 3, propoxy at position 3.
  • Key Differences: The propoxy group is a straight-chain ether, whereas 4-(3-methoxypropoxy)benzoic acid has a branched ether chain.
(b) 2-Methoxy-4-(3-methoxypropoxy)benzoic acid
  • Structure : Additional methoxy group at position 2.
  • Impact : The electron-donating methoxy group at position 2 increases electron density on the aromatic ring, raising the pKa of the carboxylic acid group compared to the unsubstituted analog. ¹H NMR data (δ = 3.86 ppm for methoxy protons) confirm distinct electronic environments .

Functional Group Modifications

(a) 4-O-β-D-Glucopyranosyloxybenzoic acid (Compound 8 in )
  • Structure : Glycosidic bond replaces the ether chain.
  • Impact : The glucose moiety drastically improves water solubility, making it biologically relevant in plant metabolites. In contrast, this compound is more lipophilic, favoring membrane permeability in drug design .
(b) 4-Hydroxy-3-(3-methoxy-3-methylbutyl)benzoic acid (Compound 1 in )
  • Structure : Branched 3-methoxy-3-methylbutyl chain at position 3.
  • Impact : The bulky substituent reduces crystallinity, as evidenced by its isolation as an amorphous solid. This contrasts with the linear chain in this compound, which likely forms more stable crystals .

Physicochemical Properties

Compound Substituent(s) Melting Point (°C) Solubility pKa (Predicted)
This compound 4-(3-methoxypropoxy) Not reported Moderate in DMSO ~4.2
Benzoic acid None 122 Low in water 4.2
4-O-β-D-Glucopyranosyloxybenzoic acid 4-O-glucose Not reported High in water ~3.8
3-Methoxy-4-propoxybenzoic acid 3-methoxy, 4-propoxy Not reported High in ethanol ~4.5

Notes:

  • The electron-withdrawing ether group in this compound slightly lowers the pKa compared to benzoic acid, enhancing acidity.
  • Solubility trends correlate with substituent hydrophilicity: glycosides > ethers > unsubstituted analogs.

Biological Activity

4-(3-Methoxypropoxy)benzoic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

  • Chemical Formula : C₁₁H₁₄O₄
  • Molecular Structure : The compound features a benzoic acid core with a methoxypropoxy substituent, enhancing its lipophilicity and potential interactions with biological membranes.

The biological activity of this compound is primarily attributed to its interactions with cellular components:

  • Lipophilicity : The methoxypropoxy group increases the compound's affinity for lipid membranes, facilitating its entry into cells.
  • Hydrogen Bonding : The carboxyl group can form hydrogen bonds with various biomolecules, influencing their stability and activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

StudyMethodFindings
MTT AssayDemonstrated cytotoxicity reduction in human fibroblasts at concentrations up to 10 μg/mL.
In Silico AnalysisIdentified as a potential binder for cathepsins B and L, which are involved in protein degradation pathways.

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In studies, it showed minimal cytotoxicity while enhancing proteasomal and autophagic activities.

  • Case Study : In a study involving Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, this compound did not exhibit significant cytotoxicity, suggesting a therapeutic window for further investigation .

Comparative Analysis with Other Benzoic Acid Derivatives

This compound is compared with other benzoic acid derivatives to highlight its unique properties:

CompoundStructureBiological Activity
4-Hydroxybenzoic AcidC₇H₆O₃Antioxidant, anti-inflammatory
4-Methoxybenzoic AcidC₈H₈O₃Antimicrobial, antifungal
3-Chloro-4-methoxybenzoic AcidC₈H₈ClO₃Potent interaction with proteasome pathways

Applications in Medicine and Industry

Due to its diverse biological activities, this compound holds promise in various applications:

  • Pharmaceuticals : Potential use as a therapeutic agent targeting oxidative stress-related diseases.
  • Material Science : Utilized in the formulation of polymers and coatings due to its unique chemical properties.

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